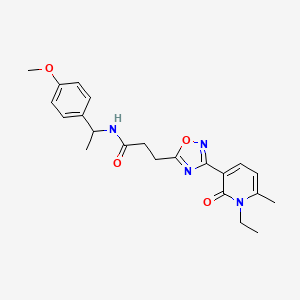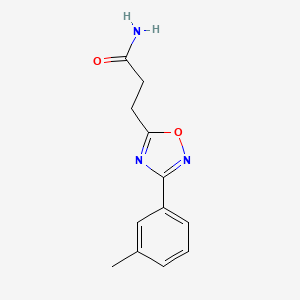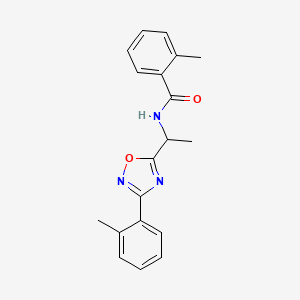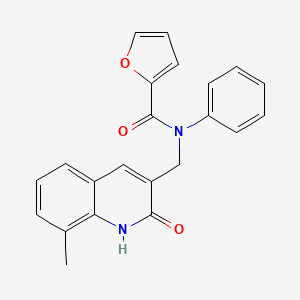
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide, also known as 8-HQ, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of quinoline and furan, two organic compounds that have been widely used in medicinal chemistry. In
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide involves the inhibition of HDACs, which leads to changes in chromatin structure and gene expression. HDACs remove acetyl groups from histone proteins, which can lead to the repression of gene transcription. HDAC inhibitors like N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide prevent this process, leading to increased acetylation of histones and the activation of gene expression. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to modulate the activity of voltage-gated calcium channels, which can affect neuronal signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide are complex and depend on the specific cellular context. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to induce cell differentiation, apoptosis, and cell cycle arrest. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. In neuronal cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to modulate calcium signaling, which can affect synaptic plasticity and neuronal excitability.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide in lab experiments is its specificity for HDAC inhibition. HDAC inhibitors are a promising class of anti-cancer drugs, but many of them have off-target effects that can lead to toxicity. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to be a selective inhibitor of HDACs, which may reduce the risk of toxicity. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain experimental contexts.
未来方向
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide. One area of interest is the development of more potent derivatives of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide that can be used as HDAC inhibitors. Additionally, the potential of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide as a therapeutic agent for cancer and neurodegenerative diseases should be further explored. Finally, the mechanisms underlying the effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide on calcium signaling should be investigated in more detail, which may lead to the development of new treatments for neurological disorders.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide involves a multi-step process that starts with the preparation of 8-methylquinoline-3-carbaldehyde. This intermediate is then reacted with furan-2-carboxylic acid to yield N-((8-methylquinolin-3-yl)methyl)furan-2-carboxamide. The final step involves the hydroxylation of the quinoline ring using sodium borohydride and hydrogen peroxide to yield N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been studied for its potential applications in scientific research, particularly in the fields of cancer biology and neurobiology. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors like N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide have been investigated for their potential to induce cell differentiation, apoptosis, and cell cycle arrest in cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylfuran-2-carboxamide has been shown to modulate the activity of voltage-gated calcium channels, which are important for neuronal signaling.
属性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-7-5-8-16-13-17(21(25)23-20(15)16)14-24(18-9-3-2-4-10-18)22(26)19-11-6-12-27-19/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNLRRHIFLKELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

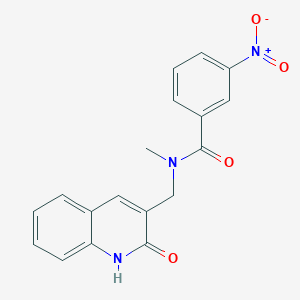
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7686463.png)


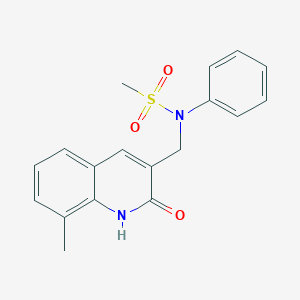
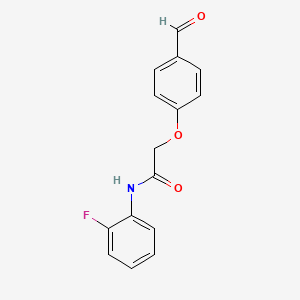
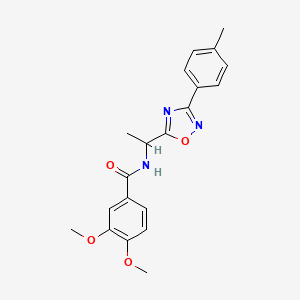
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7686512.png)

